molecular formula C10H16ClF2NO2 B13461580 Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B13461580
M. Wt: 255.69 g/mol
InChI Key: XOGJEELOXVCIOD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.69 g/mol

IUPAC Name

ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)9-4-3-7(5-13-6-9)10(9,11)12;/h7,13H,2-6H2,1H3;1H

InChI Key

XOGJEELOXVCIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1(F)F)CNC2.Cl

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold

  • The 8-azabicyclo[3.2.1]octane core is central to tropane alkaloids, and its stereoselective synthesis has been extensively studied.
  • One primary approach involves the enantioselective desymmetrization of achiral tropinone derivatives using chiral catalysts. This method allows selective formation of the desired stereoisomer directly in the bicyclic ring construction step, bypassing the need for chiral starting materials with pre-installed stereochemistry.
  • Alternative methods include the use of acyclic precursors containing stereochemical information that cyclize to form the bicyclic scaffold with controlled stereochemistry.

Difluorination and Functional Group Introduction

  • The introduction of the two fluorine atoms at the 8-position is typically achieved through difluoromethylation reactions .
  • A representative procedure involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a difluoromethylating agent in the presence of copper(I) iodide catalyst in acetonitrile solvent at moderate temperatures (~45°C).
  • The reaction is carefully controlled to maintain temperature below 50°C to prevent decomposition and to ensure high selectivity.
  • After reaction completion, purification is achieved by flash chromatography to isolate the difluorinated bicyclic amine derivative.

Formation of the Ethyl Carboxylate and Hydrochloride Salt

  • The ethyl carboxylate functionality is introduced through esterification reactions, often using ethyl chloroformate or ethyl ester derivatives of the carboxylic acid precursors.
  • The hydrochloride salt form is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, to yield the stable hydrochloride salt suitable for isolation and further use.

Representative Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Notes
Enantioselective desymmetrization Achiral tropinone derivative, chiral catalyst 0–25°C Several hours Controls stereochemistry of bicyclic core
Difluoromethylation 2,2-difluoro-2-(fluorosulfonyl)acetic acid, CuI, MeCN 45°C (below 50°C) 30 minutes Careful temperature control required
Esterification Ethyl chloroformate or equivalent 0–25°C 1–24 hours Formation of ethyl ester group
Hydrochloride salt formation HCl in ethanol or ethyl acetate Room temperature 1–3 hours Yields stable hydrochloride salt

Mechanistic Insights

  • The desymmetrization step exploits the difference in reactivity of the two enantiotopic faces of the tropinone derivative, with the chiral catalyst directing the formation of the desired stereoisomer.
  • Difluoromethylation proceeds via nucleophilic attack of the bicyclic amine on the electrophilic difluoromethylating agent, facilitated by copper(I) iodide catalysis.
  • Esterification and salt formation are classical organic transformations involving nucleophilic acyl substitution and acid-base neutralization, respectively.

Research Findings and Applications

  • The enantioselective synthetic methodologies developed for this compound provide access to stereochemically pure azabicyclo[3.2.1]octane derivatives, crucial for biological activity studies.
  • The fluorinated bicyclic amine scaffold is of interest due to its potential interactions with neurotransmitter systems, analogous to tropane alkaloids, suggesting applications in medicinal chemistry for neurological and psychiatric disorders.
  • The hydrochloride salt form enhances compound stability and solubility, facilitating its use in pharmaceutical research.

Chemical Reactions Analysis

Acylation Reactions

The tertiary amine in the azabicyclo[3.2.1]octane system undergoes acylation under mild conditions. For example:

  • Reagent : Acetyl chloride in dichloromethane (DCM)

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Conditions : 0°C to room temperature, inert atmosphere (argon)

  • Outcome : Formation of N-acetyl derivatives .

Example Reaction :

text
Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride + Acetyl chloride → *N*-Acetylated product

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetyl chloride, followed by deprotonation .

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield
Acidic (HCl, aqueous)Concentrated HCl, H₂O8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acidModerate
Basic (NaOH, aqueous)NaOH, ethanolSodium salt of the carboxylic acidHigh

Key Insight : Hydrolysis is critical for converting the ester into a carboxylic acid, enabling further derivatization (e.g., amide coupling).

Deprotection of Amine

The hydrochloride salt form facilitates amine deprotection under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Conditions : 0°C to room temperature, 15–24 hours

  • Outcome : Free base amine or alternative salt forms .

Example :

text
Deprotection with TFA → 8,8-Difluoro-3-azabicyclo[3.2.1]octane free base

Nucleophilic Substitution

Target Site Reagent Conditions Product
Bridgehead C–HStrong electrophiles (e.g., NO₂⁺)HNO₃, H₂SO₄, high tempNitrated derivatives

Note : Direct substitution of fluorine is not documented but inferred from analogous azabicyclo systems .

Oxidation Reactions

The tertiary amine can be oxidized to form N-oxide derivatives:

  • Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature, 6–12 hours

  • Outcome : Enhanced polarity and potential modulation of biological activity .

Salt Formation

The free base reacts with acids to form stable salts:

text
Free base + HCl → this compound

Applications : Improved crystallinity and solubility for pharmaceutical formulations .

Cross-Coupling Reactions

While not directly reported, the ethyl carboxylate group may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if converted to a boronic ester .

Mechanistic Insights

  • Acylation : Proceeds via a two-step mechanism (nucleophilic attack followed by proton transfer).

  • Ester Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Deprotection : Acidic cleavage of the hydrochloride salt liberates the free amine, critical for further functionalization .

Mechanism of Action

The mechanism of action of ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can result in various biological effects, such as altering neurotransmitter levels or inhibiting specific metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azabicyclo Derivatives

Compound A : 4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)
  • Similarity Score : 0.79
  • Structure: Monocyclic piperidine with geminal difluoro substitution.
  • Molecular Weight : ~158.6 g/mol.
  • Key Difference : Lacks bicyclic framework and ester functionality, reducing steric complexity and metabolic stability compared to the target compound.
Compound B : exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride (CAS 478866-38-5)
  • Structure : Single fluorine at position 3 vs. geminal difluoro at position 8 in the target compound .
  • hydrophobic effects).

Bicyclo[3.2.1]octane Derivatives with Ester Groups

Compound C : Ethyl 3-Benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1373028-85-3)
  • Structure : Oxo group at position 8 instead of difluoro; benzyl substitution at position 3 .
  • Molecular Weight : 287.15 g/mol .
  • Key Difference : The oxo group increases polarity and hydrogen-bonding capacity, while benzyl substitution enhances aromatic interactions but reduces metabolic stability compared to fluorine.
Compound D : Methyl 6-Azabicyclo[3.2.1]octane-1-carboxylate Hydrochloride
  • Structure : Methyl ester and lack of fluorine substituents .
  • Molecular Weight : 170.12 g/mol .
  • Impact: Smaller ester group (methyl vs.

Substituted Azabicyclo Hydrochlorides

Compound E : 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol Hydrochloride (CAS 258345-27-6)
  • Structure : Methyl group at position 8 and hydroxyl at position 3 .
  • Key Difference : Hydroxyl group introduces hydrogen-bonding capacity but increases susceptibility to enzymatic oxidation compared to fluorine.
Compound F : 3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic Acid Hydrochloride
  • Structure : Benzyl substitution at position 3 and carboxylic acid at position 1 .
  • Molecular Formula: C₁₅H₁₈ClF₂NO₂ .
  • Impact : Carboxylic acid group enhances solubility in aqueous media but may limit blood-brain barrier penetration relative to the ethyl ester in the target compound.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
CAS No. 1779942-70-9 144230-52-4 478866-38-5 1373028-85-3
Molecular Formula C₇H₁₂ClF₂N C₅H₁₀ClF₂N C₇H₁₁ClFN C₁₇H₂₁NO₃
Molecular Weight (g/mol) 183.63 158.6 167.62 287.15
Substituents 8,8-difluoro, ethyl ester 4,4-difluoro exo-3-fluoro 8-oxo, 3-benzyl, ethyl ester
Solubility Soluble in DMSO/water (with heating) Not reported Not reported Likely lower due to benzyl
Applications Building block for fluorinated drug candidates Intermediate in agrochemicals Neurological research Patent for CNS agents

Research Implications

  • Fluorine Effects: The geminal difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Ester vs. Carboxylic Acid : The ethyl ester group improves cell permeability over carboxylic acid derivatives (e.g., Compound F) but may require hydrolysis for prodrug activation .
  • Bicyclic Framework: The rigid bicyclo[3.2.1]octane core provides conformational restraint, favoring selective receptor binding over monocyclic analogs like Compound A .

Biological Activity

Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a bicyclic compound belonging to the azabicyclo family, characterized by its unique structure that includes a nitrogen atom and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor.

  • Molecular Formula : C10H16ClF2NO2
  • Molecular Weight : 255.69 g/mol
  • CAS Number : 2763760-22-9

The primary biological activity of this compound involves its role as a monoamine neurotransmitter reuptake inhibitor . This mechanism is crucial for modulating neurotransmitter levels in the central nervous system, impacting conditions such as depression, anxiety, and ADHD.

Target Receptors

The compound selectively inhibits the reuptake of:

  • Serotonin
  • Dopamine
  • Norepinephrine

This selectivity is essential for its therapeutic applications, as it can enhance the availability of these neurotransmitters in synaptic clefts, thereby improving mood and cognitive functions.

Biological Activity and Applications

This compound has shown promising results in various studies:

In Vitro Studies

Research indicates that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines expressing human transporters. For instance, a study demonstrated that derivatives of azabicyclo compounds exhibit significant inhibition rates with IC50 values in the low micromolar range for serotonin reuptake inhibition .

In Vivo Studies

In animal models, compounds similar to ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane have been evaluated for their effects on behavior related to anxiety and depression. These studies often report enhanced locomotor activity and reduced anxiety-like behaviors, suggesting a potential antidepressant effect .

Case Studies

Several case studies have highlighted the efficacy of azabicyclo derivatives in treating neuropsychiatric disorders:

  • Study on ADHD Treatment :
    • A clinical trial involving patients with ADHD showed that the administration of azabicyclo derivatives led to significant improvements in attention scores compared to placebo .
  • Depression and Anxiety :
    • Another study reported that subjects treated with monoamine reuptake inhibitors derived from azabicyclo structures experienced alleviation of depressive symptoms within weeks of treatment .

Summary of Key Findings

Study TypeFindingsReference
In VitroSignificant inhibition of serotonin reuptake
In VivoReduced anxiety-like behavior in models
Clinical TrialsImproved attention scores in ADHD patients
DepressionAlleviation of symptoms within weeks

Q & A

Basic: What are the key synthetic routes for preparing bicyclic azabicyclo[3.2.1]octane derivatives like Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride?

Answer:
A four-step synthesis protocol is commonly employed for bicyclic azabicyclo scaffolds. For example, in a related compound (8-oxa-3-azabicyclo[3.2.1]octane hydrochloride), the process involves:

Reduction : Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to generate cis-2,5-bis(hydroxymethyl)tetrahydrofuran.

Tosylation : Conversion of the diol to a ditosylate intermediate.

Cyclization : Reaction with benzylamine to form the bicyclic core.

Deprotection : Hydrogenolysis using Pearlman’s catalyst (Pd(OH)₂/C) to remove the benzyl group, followed by HCl salt formation .
Key Considerations : Strict control of acetonitrile content during hydrogenolysis is critical to avoid impurities. Ethanol conditioning of equipment is recommended to mitigate side reactions .

Basic: What analytical methods are recommended for structural characterization of this compound?

Answer:

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as the bicyclic scaffold often has distinct endo/exo configurations (e.g., methyl derivatives in show defined stereodescriptors like [C@@H], [C@H]) .
  • Spectroscopic Techniques :
    • NMR : ¹⁹F NMR to resolve difluoro substituents (8,8-difluoro groups) and ¹H/¹³C NMR for backbone assignment.
    • HRMS : Accurate mass analysis (e.g., SMILES: Cl.OC(C(=O)O[C@H]1C[C@H]2CCC@@HN2)(c3ccccc3)c4ccccc4) to verify molecular formula .
  • Thermal Analysis : TGA/DSC to assess stability, particularly if the compound is hygroscopic or thermally labile .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • Storage : Store in dry, airtight containers at +5°C to prevent hydrolysis or decomposition. Avoid exposure to moisture (P402 + P404) .
  • Handling :
    • Use PPE (gloves, goggles) to avoid dermal/ocular contact (P201, P202).
    • Avoid ignition sources (P210) due to potential dust explosivity .
  • Emergency Measures : For ingestion, immediate medical attention is required (P301 + P310). Neutralize spills with inert absorbents and dispose as hazardous waste (P501) .

Advanced: How can structural modifications (e.g., fluorination, ester groups) impact the pharmacological activity of azabicyclo derivatives?

Answer:

  • Fluorination : The 8,8-difluoro substitution enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. It also increases lipophilicity, potentially improving blood-brain barrier penetration (e.g., trospium chloride derivatives in ) .
  • Ester Groups : The ethyl carboxylate moiety can act as a prodrug, with esterase-mediated hydrolysis releasing the active carboxylic acid in vivo. Modifying the ester (e.g., tert-butyl in ) alters hydrolysis kinetics and tissue distribution .
  • SAR Studies : For example, replacing the ethyl group with benzyl ( ) may enhance receptor binding affinity but reduce solubility .

Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data for similar compounds?

Answer:

  • Comparative Crystallography : Resolve stereochemical ambiguities (e.g., endo vs. exo amine configurations) using X-ray data, as minor structural changes drastically affect activity (e.g., 8-methyl vs. 8-azabicyclo derivatives in ) .
  • Computational Modeling : Employ molecular docking or MD simulations to predict binding modes and validate against experimental IC₅₀ values.
  • In Vitro/In Vivo Correlation : Test analogs in parallel assays (e.g., receptor binding, metabolic stability) to isolate confounding variables like solubility or off-target effects .

Advanced: What methodologies detect and quantify impurities in azabicyclo derivatives during synthesis?

Answer:

  • HPLC-UV/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. For example, trospium chloride impurities (e.g., Related Compound B in ) are quantified at 0.1% limits using USP/EP protocols .
  • NMR Spectroscopy : ¹⁹F NMR detects fluorinated byproducts (e.g., incomplete difluorination).
  • In-Process Controls : Monitor acetonitrile levels (via GC-MS) during hydrogenolysis to prevent impurity formation (e.g., ) .

Advanced: How can the bicyclic scaffold’s conformation influence its role in drug discovery?

Answer:

  • Rigidity vs. Flexibility : The 3-azabicyclo[3.2.1]octane core provides conformational restraint, mimicking bioactive peptides (e.g., opioid or muscarinic receptor ligands).
  • Stereoelectronic Effects : The endo-3-amine configuration ( ) enhances hydrogen bonding with targets like acetylcholinesterase, while exo configurations may reduce affinity .
  • Case Study : Trospium chloride ( ) exploits the bicyclic scaffold’s rigidity to resist enzymatic degradation, prolonging its anticholinergic activity .

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